molecular formula C9H11ClOS B4326597 5-Chloro-1-(2-thienyl)-1-pentanone CAS No. 90416-36-7

5-Chloro-1-(2-thienyl)-1-pentanone

Cat. No. B4326597
Key on ui cas rn: 90416-36-7
M. Wt: 202.70 g/mol
InChI Key: MEJWQQQVERMVQS-UHFFFAOYSA-N
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Patent
US07132547B2

Procedure details

Using thiophene (1.00 ml) and 5-chlorovaleryl chloride (1.63 ml) according to the same method as that of Reference Example 1, the title compound (2.20 g) was obtained as a pale yellow solid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Cl:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11](Cl)=[O:12]>>[Cl:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)=[O:12]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
S1C=CC=C1
Step Two
Name
Quantity
1.63 mL
Type
reactant
Smiles
ClCCCCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCCC(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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